molecular formula C20H20F3N3O5 B4315711 1-(3,4-dimethoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

1-(3,4-dimethoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

Cat. No.: B4315711
M. Wt: 439.4 g/mol
InChI Key: KPPNUWPJHBJEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a 4-nitro-2-(trifluoromethyl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 3,4-dimethoxybenzoyl group: This step involves acylation of the piperazine ring using 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-nitro-2-(trifluoromethyl)phenyl group: This can be done through a nucleophilic aromatic substitution reaction where the piperazine derivative reacts with 4-nitro-2-(trifluoromethyl)benzene under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of new derivatives with substituted trifluoromethyl groups.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system or exhibiting antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, aiding in the understanding of their pharmacological effects.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to and modulate the activity of neurotransmitter receptors. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethoxybenzoyl)-4-phenylpiperazine: Lacks the nitro and trifluoromethyl groups, which may result in different pharmacological properties.

    1-(3,4-dimethoxybenzoyl)-4-[4-chloro-2-(trifluoromethyl)phenyl]piperazine: Contains a chloro group instead of a nitro group, potentially altering its reactivity and biological activity.

    1-(3,4-dimethoxybenzoyl)-4-[4-nitro-2-(methyl)phenyl]piperazine: The absence of the trifluoromethyl group may affect its chemical stability and interaction with biological targets.

Uniqueness

1-(3,4-dimethoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both the nitro and trifluoromethyl groups, which can significantly influence its chemical reactivity, biological activity, and potential applications. These functional groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O5/c1-30-17-6-3-13(11-18(17)31-2)19(27)25-9-7-24(8-10-25)16-5-4-14(26(28)29)12-15(16)20(21,22)23/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPNUWPJHBJEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,4-dimethoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(3,4-dimethoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3,4-dimethoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(3,4-dimethoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(3,4-dimethoxybenzoyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.